molecular formula C20H24F2N2O B6022075 2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6022075
M. Wt: 346.4 g/mol
InChI Key: YXURSDUDOIJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol, also known as BFE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BFE belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol is its high purity and stability, which makes it suitable for use in laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol. One area of research is the development of more efficient synthesis methods that can yield higher purity and yield of the product. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction between 1-benzyl-4-(2,3-difluorobenzyl)piperazine and ethylene oxide in the presence of a base catalyst. The reaction takes place under mild conditions and yields a high purity product. The purity and yield of the product can be further improved by using a purification method such as column chromatography.

Scientific Research Applications

2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

2-[1-benzyl-4-[(2,3-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O/c21-19-8-4-7-17(20(19)22)14-23-10-11-24(18(15-23)9-12-25)13-16-5-2-1-3-6-16/h1-8,18,25H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXURSDUDOIJURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(C(=CC=C2)F)F)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.